

## Pharmacological profile of Omapatrilat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Omapatrilat |           |
| Cat. No.:            | B1677282    | Get Quote |

An In-depth Technical Guide on the Pharmacological Profile of Omapatrilat

**Executive Summary** 

Omapatrilat is an investigational vasopeptidase inhibitor designed for the treatment of hypertension and heart failure. It represents a novel therapeutic class that simultaneously inhibits two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism blocks the production of the vasoconstrictor angiotensin II while preventing the breakdown of vasodilatory peptides like natriuretic peptides and bradykinin. Clinical trials demonstrated that omapatrilat possesses greater antihypertensive efficacy than traditional ACE inhibitors. However, its development was halted due to a significantly increased risk of angioedema, a potentially life-threatening side effect attributed to the profound accumulation of bradykinin resulting from the dual enzymatic blockade. This technical guide provides a comprehensive overview of the pharmacological profile of omapatrilat, detailing its mechanism of action, quantitative pharmacological data, clinical trial outcomes, and the critical safety concerns that prevented its regulatory approval.

### Introduction

Vasopeptidase inhibitors were developed to offer a more comprehensive approach to managing cardiovascular diseases by targeting multiple pathways involved in blood pressure control and fluid homeostasis.[1] **Omapatrilat** was the most clinically advanced agent in this class.[2] By simultaneously inhibiting both ACE and NEP, **omapatrilat** aimed to combine the benefits of ACE inhibition (reduced vasoconstriction and aldosterone secretion) with those of NEP inhibition (enhanced vasodilation, natriuresis, and diuresis).[2][3] Preclinical and early



clinical studies were highly promising, suggesting superior efficacy over existing treatments for hypertension and heart failure.[3][4] However, large-scale clinical trials, while confirming its potent antihypertensive effects, also revealed a problematic safety profile that ultimately led to the discontinuation of its development.[4][5]

#### **Mechanism of Action**

**Omapatrilat**'s pharmacological effect is rooted in its ability to act as a single-molecule, dual-target inhibitor.[6] It binds to the active sites of both ACE and NEP, modulating two critical enzymatic systems.[7][8]

- Angiotensin-Converting Enzyme (ACE) Inhibition: Similar to conventional ACE inhibitors,
   omapatrilat blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a
   potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium
   and water retention. By inhibiting ACE, omapatrilat reduces systemic vascular resistance
   and blood volume.[7]
- Neutral Endopeptidase (NEP) Inhibition: NEP (also known as neprilysin) is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides.[7] These include atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), C-type natriuretic peptide (CNP), bradykinin, and adrenomedullin.[2][3] By inhibiting NEP, omapatrilat increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis (sodium excretion), and diuresis.[2][7]

The synergistic action of inhibiting both enzymes results in a potent reduction in blood pressure by simultaneously decreasing vasoconstrictive forces and augmenting vasodilatory systems.[3] However, both ACE and NEP are involved in the breakdown of bradykinin; their dual inhibition leads to a significant accumulation of this peptide, which is the primary mechanism underlying the increased risk of angioedema.[4][9]

### **Signaling Pathway Diagram**





Click to download full resolution via product page

**Caption:** Dual inhibition of ACE and NEP by **omapatrilat**.

# Pharmacological Properties In Vitro Pharmacology

**Omapatrilat** is a potent inhibitor of both NEP and ACE, with slightly greater affinity for ACE in vitro.[6] It also demonstrates inhibitory activity against aminopeptidase P (APP), another



enzyme involved in bradykinin metabolism, which may contribute to its potent effects and side-effect profile.[10]

| Parameter | Target Enzyme                              | Value  | Reference |
|-----------|--------------------------------------------|--------|-----------|
| Ki        | Neutral<br>Endopeptidase (NEP)             | 9.0 nM | [6][11]   |
| Ki        | Angiotensin-<br>Converting Enzyme<br>(ACE) | 6.0 nM | [6][11]   |
| IC50      | Neutral<br>Endopeptidase (NEP)             | 8.0 nM | [12][13]  |
| IC50      | Aminopeptidase P<br>(APP)                  | 260 nM | [10]      |

### **Pharmacokinetics**

The pharmacokinetic profile of **omapatrilat** supports a once-daily dosing regimen.[2]

| Parameter                     | Value        | Reference |
|-------------------------------|--------------|-----------|
| Absolute Oral Bioavailability | 20% to 30%   | [8]       |
| Effect of Food on Absorption  | Not affected | [8]       |
| Metabolism                    | Hepatic      | [8]       |
| Duration of Action            | > 24 hours   | [2]       |

## **Clinical Trials and Efficacy**

**Omapatrilat**'s efficacy was evaluated in several large-scale clinical trials for both hypertension and heart failure, where it was consistently shown to be more potent than the comparator ACE inhibitors.

### **Hypertension**



The **Omapatrilat** Cardiovascular Treatment vs. Enalapril (OCTAVE) trial was a landmark study involving 25,302 patients with hypertension.[14] It directly compared the efficacy and safety of **omapatrilat** to the ACE inhibitor enalapril.[15]

| Endpoint (at<br>Week 8)                      | Omapatrilat                          | Enalapril | P-value | Reference |
|----------------------------------------------|--------------------------------------|-----------|---------|-----------|
| Mean Systolic<br>BP Reduction                | -3.6 mm Hg<br>(greater<br>reduction) | -         | < 0.001 | [14][15]  |
| Mean Diastolic<br>BP Reduction               | -2.0 mm Hg<br>(greater<br>reduction) | -         | < 0.001 | [15]      |
| Use of Adjunctive<br>Therapy (at<br>Week 24) | 19%                                  | 27%       | < 0.001 | [14][15]  |

In other Phase III trials, **omapatrilat** demonstrated greater reductions in 24-hour ambulatory systolic blood pressure compared to both lisinopril (by 6.8 to 8.2 mm Hg) and amlodipine (by 5.9 mm Hg).[14]

### **Heart Failure**

The Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure (IMPRESS) trial randomized 573 patients with chronic heart failure to either **omapatrilat** or lisinopril.[1][5]

| Endpoint (at 7 months)                        | Omapatrilat<br>Group | Lisinopril<br>Group | Outcome                                           | Reference |
|-----------------------------------------------|----------------------|---------------------|---------------------------------------------------|-----------|
| Combined endpoint of death or hospitalization | Fewer events         | More events         | Statistically significant benefit for omapatrilat | [5]       |



However, the larger **Omapatrilat** Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE), which enrolled 5,770 heart failure patients, failed to show that **omapatrilat** was convincingly superior to enalapril in reducing the primary endpoint of death and hospitalization for heart failure.[4][5]

# Safety and Tolerability Profile Angioedema: The Critical Adverse Effect

The primary safety concern that prevented the approval of **omapatrilat** was a significantly higher incidence of angioedema compared to ACE inhibitors.[5] Angioedema is a localized swelling of deep skin layers, which can be life-threatening if it involves the airways.[9] The risk was found to be particularly elevated in specific patient populations.[5]

| Trial    | Omapatrilat<br>Incidence | Comparator<br>(ACEi)<br>Incidence | Relative<br>Risk | Patient<br>Population               | Reference |
|----------|--------------------------|-----------------------------------|------------------|-------------------------------------|-----------|
| OCTAVE   | 2.17%                    | 0.68%<br>(Enalapril)              | 3.2x higher      | Hypertension<br>(Overall)           | [4][5]    |
| OCTAVE   | 5.54%                    | ~1.85%<br>(Enalapril)             | ~3x higher       | Hypertension<br>(Black<br>patients) | [5][16]   |
| OVERTURE | 0.8%                     | 0.5%<br>(Enalapril)               | 1.6x higher      | Heart Failure                       | [4]       |

The risk for angioedema requiring hospitalization was 9.5 times higher in the **omapatrilat** group than the enalapril group in the OCTAVE trial.[5] Smokers were also identified as a high-risk group.[5][16] This unfavorable risk-benefit profile was the principal reason for the FDA advisory committee voting against its approval.[5]

# Experimental Protocols In Vitro Enzyme Inhibition Assay (General Protocol)

Determining the inhibitory constants (Ki, IC50) for **omapatrilat** against ACE and NEP involves spectrofluorometric assays using purified enzymes and specific substrates.



- Enzyme Preparation: Recombinant human ACE and NEP are purified and diluted in an appropriate assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).
- Inhibitor Preparation: **Omapatrilat** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Substrate Preparation: A fluorogenic substrate specific to each enzyme is prepared. For ACE, a common substrate is Abz-Gly-p-Phe(NO2)-Pro-OH. For NEP, a substrate like Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH can be used.
- Assay Execution:
  - The enzyme and varying concentrations of omapatrilat (or vehicle control) are preincubated in a microplate well at a controlled temperature (e.g., 37°C).
  - The reaction is initiated by adding the specific fluorogenic substrate.
  - The plate is incubated for a set period (e.g., 30-60 minutes).
  - The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths. The cleavage of the substrate by the enzyme releases the fluorophore from its quencher, resulting in an increase in fluorescence.
- Data Analysis: The rate of substrate hydrolysis is calculated from the change in fluorescence over time. The percentage of inhibition for each omapatrilat concentration is determined relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.

## **Clinical Trial Workflow: The OCTAVE Trial**

The OCTAVE trial was a multicenter, randomized, double-blind, active-controlled study designed to assess the efficacy and safety of **omapatrilat** in a large, diverse population under conditions resembling clinical practice.[14]





Click to download full resolution via product page

**Caption:** Simplified workflow of the OCTAVE clinical trial design.



## **Conclusion and Future Perspectives**

Omapatrilat possesses a compelling pharmacological profile, characterized by potent, dual inhibition of ACE and NEP that translates into superior blood pressure reduction compared to standard ACE inhibitor therapy.[14][17] Its mechanism offers a multi-faceted approach to treating hypertension and heart failure by addressing both vasoconstriction and volume overload.[2] However, this same dual mechanism is responsible for its critical safety flaw: a clinically unacceptable increase in the risk of angioedema.[4] The accumulation of bradykinin from the blockade of two major degradation pathways proved to be a liability that outweighed the therapeutic benefit.[5]

The story of **omapatrilat** serves as a crucial case study in drug development, highlighting that enhanced efficacy cannot come at the cost of a compromised safety profile. While the development of **omapatrilat** and the broader class of vasopeptidase inhibitors was halted, the underlying concept has paved the way for newer therapeutic strategies, such as angiotensin receptor-neprilysin inhibitors (ARNIs), which avoid the ACE-inhibition pathway and its associated bradykinin-mediated side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cda-amc.ca [cda-amc.ca]
- 2. Omapatrilat: a unique new agent for the treatment of cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. The Rise and Fall of Omapatrilat PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of omapatrilat in low, normal, and high renin experimental hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omapatrilat | C19H24N2O4S2 | CID 656629 PubChem [pubchem.ncbi.nlm.nih.gov]



- 8. go.drugbank.com [go.drugbank.com]
- 9. Omapatrilat Wikipedia [en.wikipedia.org]
- 10. Mechanism of vasopeptidase inhibitor-induced plasma extravasation: comparison of omapatrilat and the novel neutral endopeptidase 24.11/angiotensin-converting enzyme inhibitor GW796406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mrctcenter.org [mrctcenter.org]
- 17. Omapatrilat: clinical pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of Omapatrilat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677282#pharmacological-profile-of-omapatrilat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com